6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene
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Overview
Description
6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene is an organic compound with the molecular formula C15H11NO4S. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene typically involves the reaction of 6-methoxybenzo[b]thiophene with 4-nitrophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-methoxy-3-(4-aminophenoxy)benzo[b]thiophene.
Substitution: Formation of various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s methoxy and phenoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
6-Methoxybenzo[b]thiophene: Lacks the nitrophenoxy group, resulting in different chemical and biological properties.
3-(4-Nitrophenoxy)benzo[b]thiophene: Lacks the methoxy group, affecting its reactivity and applications.
6-Methoxy-3-(4-aminophenoxy)benzo[b]thiophene: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness: 6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene is unique due to the presence of both methoxy and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methoxy-3-(4-nitrophenoxy)-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c1-19-12-6-7-13-14(9-21-15(13)8-12)20-11-4-2-10(3-5-11)16(17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADSWUCCKYDJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CS2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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